molecular formula C14H17BrN2 B1479619 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole CAS No. 2098108-42-8

4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Cat. No.: B1479619
CAS No.: 2098108-42-8
M. Wt: 293.2 g/mol
InChI Key: GBTROYYXJVWTRV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a brominated pyrazole derivative characterized by a bromomethyl group at position 4, an isobutyl substituent at position 1, and a phenyl ring at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group. Its molecular framework allows for structural modifications to tailor electronic, steric, and solubility properties for applications in pharmaceuticals, agrochemicals, and materials science.

Biological Activity

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl hydrazine with appropriate carbonyl compounds followed by bromination. The general synthetic pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Reaction of isobutyl hydrazine with an appropriate α,β-unsaturated carbonyl compound.
  • Bromination : Introduction of the bromomethyl group via electrophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli20 µg/mL
This compoundStaphylococcus aureus15 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro tests indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential as an anti-inflammatory agent .

CompoundCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: 76%10 µM
This compoundIL-6: 85%10 µM

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating significant cytotoxicity .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG20.715-FU: 0.5
MCF73.3Doxorubicin: 2

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study reported that a series of pyrazole derivatives exhibited significant inhibition of LPS-induced inflammatory responses in macrophages, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Evaluation : Another research focused on the anticancer activity of pyrazole derivatives showed that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Scientific Research Applications

Anticancer Activity

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole has shown promise as an anticancer agent. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression. For instance, compounds structurally similar to this pyrazole have demonstrated significant inhibitory effects on CDK2 and CDK9, which are critical targets in cancer therapy .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line Tested
This compoundCDK20.36HeLa
Similar derivativeCDK91.8HCT116
Other derivativeB-Raf0.19A375

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds exhibiting significant inhibition of inflammatory cytokines. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition (%)IC50 (µg/mL)
This compound7034.1
Similar derivative9031.4

Pharmacological Insights

The pharmacological profile of pyrazoles indicates a broad spectrum of activity beyond anticancer and anti-inflammatory effects. They have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Analgesic Effects : Providing pain relief comparable to standard analgesics.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, demonstrating that modifications at the phenyl ring significantly enhanced anticancer activity .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of pyrazole-based compounds, revealing that certain substitutions led to improved selectivity for COX-2 over COX-1, thereby minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole?

The synthesis typically involves cyclization and functionalization steps. A representative method includes:

  • Cyclization : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole core.
  • Bromination : Introducing the bromomethyl group via radical bromination or nucleophilic substitution (e.g., using N-bromosuccinimide under controlled conditions).
  • Substituent Incorporation : The isobutyl and phenyl groups are often added through alkylation or Suzuki coupling, depending on precursor availability . Key Considerations: Reaction temperature and solvent polarity significantly affect regioselectivity. Ethanol or acetic acid is commonly used for cyclization .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • NMR Spectroscopy :

  • ¹H NMR : Peaks for the bromomethyl (-CH₂Br) group appear at δ 4.3–4.7 ppm as a singlet. Isobutyl protons (CH₂CH(CH₃)₂) show splitting patterns between δ 0.8–2.2 ppm. Aromatic protons (phenyl) resonate at δ 7.2–7.6 ppm .
  • ¹³C NMR : The bromomethyl carbon appears at ~30–35 ppm, while the pyrazole carbons range from 100–150 ppm .
    • IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep in a cool (<4°C), dry environment in amber glass to prevent photodegradation. Use inert gas (N₂/Ar) for moisture-sensitive samples .
  • Handling : Wear nitrile gloves, lab coats, and eye protection. Avoid contact with oxidizing agents (e.g., peroxides) due to the bromomethyl group’s reactivity .
  • Emergency Measures : Use activated carbon for spill containment. Ventilate areas exposed to vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize side products like dibrominated analogs .
  • Catalyst Screening : Pd(PPh₃)₄ in Suzuki coupling enhances phenyl group incorporation (yield >75%) compared to traditional Friedel-Crafts alkylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves bromomethyl regioisomers. Recrystallization in ethanol/water (1:3) improves purity .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Dynamic NMR : Resolves overlapping signals caused by rotational barriers in the isobutyl group .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromomethyl position) via bond-length analysis (C-Br: ~1.93 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns (e.g., Br’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) conflict with NMR .

Q. How does the bromomethyl group influence the compound’s reactivity in further derivatization?

  • Nucleophilic Substitution : The bromomethyl group reacts with amines (e.g., piperazine) to form quaternary ammonium salts, useful in drug delivery systems .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids replace Br with aryl groups, enabling structural diversification .
  • Limitations : Steric hindrance from the isobutyl group may reduce reactivity in bulky nucleophiles .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulates membrane permeability (logP ~3.2) and blood-brain barrier penetration .
  • Docking Studies : Pyrazole’s planar structure shows affinity for kinase ATP-binding pockets (e.g., CDK2, RMSD <2.0 Å) .
  • ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (t₁/₂ ~4.5 hrs) and low CYP3A4 inhibition risk .

Q. How is X-ray crystallography used to resolve structural ambiguities?

  • Crystal Packing Analysis : Identifies intermolecular interactions (e.g., Br···Br contacts ~3.51 Å) that stabilize the lattice .
  • Dihedral Angles : The pyrazole ring’s planarity (deviation <0.02 Å) and phenyl group orientation (dihedral angle ~5.5°) confirm substituent positions .
  • Hydrogen Bonding : Intramolecular N-H···O bonds (2.8–3.1 Å) validate tautomeric forms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

  • Key Differences : Replaces the phenyl group at position 3 with a thiophen-3-yl group (C12H15BrN2S) .
  • Solubility: Thiophene’s lower polarity compared to phenyl may reduce aqueous solubility. Reactivity: Thiophene’s π-system could participate in electrophilic substitutions, differing from phenyl’s inertness under similar conditions.

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1H-pyrazol-3-one

  • Key Differences : Features a pyrazol-3-one core with dual bromine atoms (positions 4 and 5) and a 4′-isopropylphenyl group at position 2 .
  • Impact :
    • Reactivity : The ketone group (3-one) increases electrophilicity, while dual bromine atoms enhance susceptibility to nucleophilic attack.
    • Molecular Weight : LC/MS data (m/z 331 [M+H]+) indicates a higher mass compared to the target compound .

Ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate

  • Key Differences : Incorporates a triazole ring at position 3 and an ester group at position 4 .
  • Impact :
    • Hydrogen Bonding : The triazole group enhances hydrogen-bonding capacity, improving binding affinity in biological systems.
    • Synthesis : Requires copper-catalyzed azide-alkyne cycloaddition (click chemistry), differing from traditional alkylation methods .

4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 20154-03-4)

  • Key Differences : Substitutes phenyl at position 3 with a trifluoromethyl group .
  • Impact :
    • Lipophilicity : The trifluoromethyl group increases hydrophobicity, favoring blood-brain barrier penetration in drug design.
    • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing compound longevity .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Key Substituents logP (Predicted) Notable Spectral Data
Target Compound C14H17BrN2 1-isobutyl, 3-phenyl, 4-BrCH2 3.8 1H NMR (CDCl3): δ 7.45–7.20 (m, 5H, Ph)
3-(Thiophen-3-yl) Analog C12H15BrN2S 3-thiophen-3-yl 3.2 IR (KBr): 3100 cm⁻¹ (C-S stretch)
4-Bromo-5-(bromomethyl) Pyrazol-3-one C14H15Br2N2O 2-(4′-isopropylphenyl), 3-one 4.1 LC/MS: m/z 331 [M+H]+
Triazole Hybrid C19H22BrN5O2 3-triazolyl, 4-ester 2.5 HPLC Purity: 87%
Trifluoromethyl Derivative C8H11BrF3N2 3-CF3 4.5 19F NMR: δ -62.5 (CF3)

Properties

IUPAC Name

4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTROYYXJVWTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

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